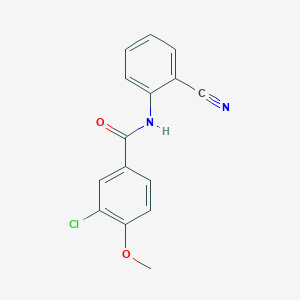
3-chloro-N-(2-cyanophenyl)-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-(2-cyanophenyl)-4-methoxybenzamide, also known as CCMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3-chloro-N-(2-cyanophenyl)-4-methoxybenzamide is not fully understood, but it is believed to involve the inhibition of various cellular pathways and processes. In cancer cells, this compound has been shown to induce cell cycle arrest by inhibiting the activity of cyclin-dependent kinases (CDKs) and downregulating the expression of cyclins. This compound has also been shown to induce apoptosis by activating caspases and increasing the expression of pro-apoptotic proteins. In the nervous system, this compound has been shown to modulate neurotransmitter release by inhibiting the activity of voltage-gated calcium channels (VGCCs) and reducing the influx of calcium ions into neurons.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to inhibit cell proliferation and induce cell death. In animal models, this compound has been shown to reduce tumor growth and improve survival rates. In the nervous system, this compound has been shown to modulate neurotransmitter release and protect neurons from oxidative stress and excitotoxicity.
Vorteile Und Einschränkungen Für Laborexperimente
3-chloro-N-(2-cyanophenyl)-4-methoxybenzamide has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity for cancer cells and neurons, which makes it a promising drug candidate for the treatment of cancer and neurological disorders. Another advantage is its relatively simple synthesis method, which allows for easy production and purification. However, one limitation is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. Another limitation is its potential toxicity and side effects, which require careful evaluation and monitoring.
Zukünftige Richtungen
There are several future directions for the study of 3-chloro-N-(2-cyanophenyl)-4-methoxybenzamide. One direction is to further investigate its mechanism of action and identify its molecular targets in cancer cells and neurons. Another direction is to optimize its pharmacokinetic properties and develop more effective formulations for in vivo administration. Additionally, this compound could be explored for its potential applications in other fields, such as materials science and catalysis.
Synthesemethoden
3-chloro-N-(2-cyanophenyl)-4-methoxybenzamide can be synthesized through a multi-step reaction involving several chemical reagents. The synthesis begins with the reaction between 3-chloro-4-methoxybenzoyl chloride and 2-cyanophenylamine, which forms this compound. The purity of the synthesized this compound can be improved through recrystallization and chromatography techniques.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-(2-cyanophenyl)-4-methoxybenzamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, cancer research, and neuroscience. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer and other diseases. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In neuroscience, this compound has been studied for its potential neuroprotective effects and its ability to modulate neurotransmitter release.
Eigenschaften
IUPAC Name |
3-chloro-N-(2-cyanophenyl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c1-20-14-7-6-10(8-12(14)16)15(19)18-13-5-3-2-4-11(13)9-17/h2-8H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQUAMTOFPJUUKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[4-(diethylamino)benzylidene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5696939.png)

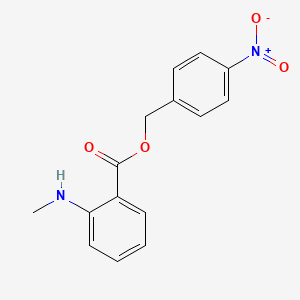
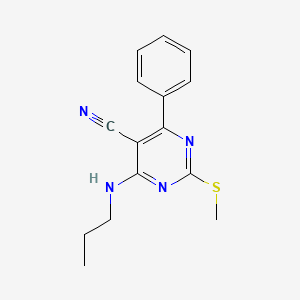


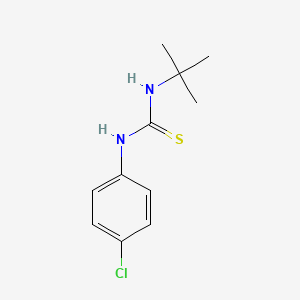
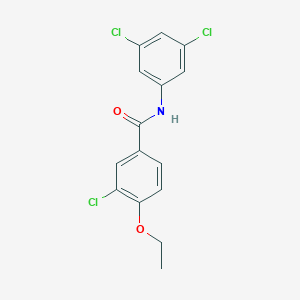
![N'-[(2-biphenylylcarbonyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5696997.png)
![N-[2-(3-chlorophenyl)ethyl]-3-methoxybenzamide](/img/structure/B5697005.png)

![3,11,11-trimethyl-7,9,11,12-tetrahydro-2H,6H-pyrano[4'',3'':4',5']thieno[2',3':4,5]pyrimido[1,6-b][1,2,4]triazine-2,6-dione](/img/structure/B5697022.png)